
ADX71743
Übersicht
Beschreibung
ADX71743 ((+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), a class C G protein-coupled receptor implicated in neuropsychiatric and pain disorders . Structurally, it belongs to the dihydrobenzooxazolone class, featuring a 2,4-dimethylphenyl group and an ethyl substituent critical for its activity .
Vorbereitungsmethoden
The synthesis of ADX71743 involves several steps, starting with the preparation of the core structure, which is a benzo[d]oxazol-4(5H)-one derivative. The synthetic route typically includes the following steps:
Formation of the benzo[d]oxazol-4(5H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The 2-ethyl and 2,4-dimethylphenyl groups are introduced through a series of substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield.
Analyse Chemischer Reaktionen
Metabolic Stability and Degradation Pathways
ADX71743 exhibits distinct metabolic stability, as demonstrated in comparative studies with structural analogs :
Parameter | This compound | MMPIP | ALX-065 | ALX-171 |
---|---|---|---|---|
T₁/₂ (h) | 0.90 | 1.16 | 1.31 | 5.20 |
Cₘₐₓ (µM/L) | 3.73 | 9.85 | 2.28 | 4.46 |
AUC₀₋ₜ (µM·h/L) | 1.90 | 13.52 | 1.99 | 13.41 |
Key findings :
- Microsomal stability : this compound shows moderate hepatic clearance, with intrinsic clearance values lower than MMPIP but higher than ALX-171 .
- Primary metabolic routes : Oxidative metabolism via cytochrome P450 enzymes, leading to hydroxylated metabolites .
Pharmacokinetic Behavior
This compound demonstrates favorable pharmacokinetic properties for CNS targeting :
- Bioavailability : 100% subcutaneous bioavailability in rodents.
- Brain penetration : Cerebrospinal fluid/plasma ratio of 5.3% at Cₘₐₓ, enabling central activity .
- Elimination : Terminal half-life of ~1–2 hours in preclinical models .
Stability Under Experimental Conditions
- Solubility : 10 mM in DMSO; stable for 1 year at -80°C .
- In vitro stability : Retains >95% integrity in plasma after 4 hours at 37°C .
Comparative Reactivity with Analogs
This compound’s chemical structure confers unique reactivity compared to other mGlu7 modulators:
Feature | This compound | MMPIP | VU6010608 |
---|---|---|---|
Core structure | Benzoxazolone | Pyridinyl | Quinazolinone |
Metabolic hotspots | C-3 alkoxy | N-methyl | Fluorophenyl |
Synthetic complexity | Moderate | High | High |
Wissenschaftliche Forschungsanwendungen
Anxiety Disorders
Preclinical Evidence:
- Anxiolytic Effects: Studies indicate that ADX71743 exhibits anxiolytic properties in various animal models. For instance, it significantly reduced anxiety-like behavior in the marble burying test and elevated plus maze tests, suggesting its potential utility in treating anxiety disorders .
- Dosing Studies: In a study involving Wistar Kyoto rats, administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in increased exploration in open-field tests, correlating with reduced anxiety levels .
Study | Methodology | Findings |
---|---|---|
Kalinichev et al. (2013) | Marble burying test | Reduced number of buried marbles with this compound treatment |
Kalinichev et al. (2015) | Open field test | Increased distance traveled in inner zone with this compound |
Schizophrenia
Antipsychotic Potential:
- Behavioral Tests: this compound has been tested for its antipsychotic potential using models like the MK-801-induced hyperactivity test. It demonstrated a dose-dependent inhibition of hyperactivity, indicating possible therapeutic effects for schizophrenia .
- Neuropharmacological Insights: The compound's ability to reverse MK-801-induced disruptions in behavioral tests suggests that mGlu7 modulation may serve as a novel target for antipsychotic drug development .
Study | Methodology | Findings |
---|---|---|
Frontiers in Pharmacology (2022) | MK-801 model | Reversed hyperactivity at doses of 5 and 15 mg/kg |
Visceral Pain Management
Mechanistic Insights:
- Pain Sensitivity Studies: this compound was shown to normalize visceral hypersensitivity in stress-sensitive Wistar Kyoto rats. It decreased total pain behaviors while increasing pain threshold sensitivity at specific doses .
- Clinical Implications: These findings suggest that negative modulation of mGlu7 may be beneficial for treating conditions characterized by visceral pain, such as irritable bowel syndrome.
Study | Methodology | Findings |
---|---|---|
PMC4721404 (2015) | Visceral hypersensitivity model | Decreased pain behaviors and increased thresholds at 50 mg/kg |
Pharmacokinetics
Bioavailability and Safety:
- Pharmacokinetic Profile: this compound is bioavailable after subcutaneous administration with significant brain penetration (cerebrospinal fluid concentration/total plasma concentration ratio at Cmax = 5.3%). This profile supports its potential for central nervous system applications .
- Safety Assessments: In vivo studies indicated no impairment of locomotor activity or motor performance at effective doses, suggesting a favorable safety profile for further clinical exploration .
Wirkmechanismus
ADX71743 exerts its effects by binding to the metabotropic glutamate receptor 7 at a site distinct from the orthosteric site. This binding induces a conformational change in the receptor, reducing its activity and modulating neurotransmitter release. The molecular targets involved include the mGlu7 receptor and associated signaling pathways, which play crucial roles in synaptic transmission and plasticity .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Properties :
- Mechanism: ADX71743 inhibits mGlu7 signaling by binding to an allosteric site, reducing receptor activation by endogenous agonists like L-AP4 .
- Selectivity : Exhibits >100-fold selectivity for mGlu7 over other mGlu subtypes (e.g., mGlu2, mGlu4, mGlu8) .
- Pharmacokinetics : Subcutaneous administration in rodents achieves rapid brain penetration (Cmax = 3.73 µM in plasma, 5.3% CSF/plasma ratio) with a half-life of 0.9–5.2 hours depending on dose and tissue .
Therapeutic Potential:
- Anxiolytic Effects : Dose-dependently reduces anxiety-like behaviors in marble burying, elevated plus maze, and open-field tests .
- Visceral Pain : Attenuates stress-induced visceral hypersensitivity in Wistar Kyoto rats at 50–100 mg/kg, though higher doses (150 mg/kg) show reduced efficacy, suggesting a bell-shaped response .
This compound is contrasted with other mGlu7 NAMs, including MMPIP , VU6010608 , VU6010953 , and ALX derivatives , across structural, pharmacological, and functional domains.
This compound vs. MMPIP
Key Differences:
Structural Basis : MMPIP’s 4-methoxyphenyl and pyridyl groups confer distinct binding kinetics, while this compound’s dimethylphenyl and ethyl groups enhance heterodimer selectivity .
This compound vs. VU6010608/VU6010953
These structurally related NAMs differ in alkoxy substitutions, leading to divergent pharmacological profiles:
- VU6010608 : Inhibits mGlu7 homodimers but inactive at mGlu7/8 heterodimers .
- VU6010953 : Blocks both homodimers and heterodimers, mirroring this compound’s heterodimer activity .
- Therapeutic Implications : VU compounds lack this compound’s robust anxiolytic efficacy but show promise in synaptic plasticity modulation .
This compound vs. ALX Derivatives (ALX-065, ALX-171)
Parameter | This compound | ALX-171 | |
---|---|---|---|
Potency (IC50) | 4.65 µM (mGlu7) | 6.14 µM (mGlu7) | |
Brain Exposure | AUC0-t = 3.73 µM·h/L | AUC0-t = 13.85 µM·h/L | |
Half-Life | 0.9–5.2 h | 5.56 h |
ALX-171’s extended half-life and superior brain penetration suggest improved pharmacokinetics but lower in vitro potency compared to this compound .
This compound vs. Orthosteric Agonists (L-AP4, AMN082)
- L-AP4: A pan-group III mGlu agonist non-selectively activates mGlu4/6/7/8, contrasting with this compound’s mGlu7-specific inhibition .
- AMN082 : An mGlu7 agonist with off-target metabolite effects (e.g., HPA axis activation), whereas this compound avoids these issues .
Critical Analysis of Discrepancies
- Heterodimer Activity : this compound’s inhibition of mGlu7/8 in conflicts with , where it was inactive against glutamate-induced mGlu7/8 signaling. This discrepancy may arise from agonist choice (DL-AP4 vs. glutamate) or assay conditions .
- Dose-Response : this compound’s reduced efficacy at 150 mg/kg in visceral pain models highlights context-dependent pharmacodynamics, unlike MMPIP’s linear response .
Biologische Aktivität
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This compound has garnered attention for its potential therapeutic implications in various central nervous system (CNS) disorders, particularly anxiety and schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
As a negative allosteric modulator, this compound binds to the mGlu7 receptor and inhibits its activity. This modulation affects glutamate signaling pathways, which are crucial in regulating synaptic transmission and plasticity. The compound has been shown to block high-frequency-induced long-term potentiation (LTP) at Schaffer collateral-CA1 synapses in hippocampal slices, indicating its role in modulating synaptic strength and plasticity .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is bioavailable following subcutaneous (s.c.) administration, with significant brain penetration evidenced by a cerebrospinal fluid to plasma concentration ratio of 5.3% at maximum concentration (Cmax). In studies involving mice and rats, the compound demonstrated rapid absorption and distribution, with peak concentrations occurring approximately 0.25 to 0.5 hours post-administration .
Behavioral Studies
Anxiolytic Effects:
In vivo tests have indicated that this compound exhibits an anxiolytic-like profile. In the marble burying test, it significantly reduced the number of buried marbles, suggesting decreased anxiety-like behavior. Additionally, in the elevated plus maze test, it increased open arm exploration in a dose-dependent manner .
Antipsychotic Activity:
this compound has also been evaluated for its antipsychotic potential. It demonstrated dose-dependent inhibition of MK-801-induced hyperactivity and reversed disturbances in the novel object recognition test. However, its effects on DOI-induced head twitches were minimal, indicating that while it may have some antipsychotic properties, these are not fully characterized .
Comparative Data Table
Study | Dose (mg/kg) | Effect | Outcome |
---|---|---|---|
Kalinichev et al., 2013 | 50-150 s.c. | Anxiolytic | Reduced marble burying; increased open arm exploration |
Kalinichev et al., 2013 | 5-15 i.p. | Antipsychotic | Inhibited MK-801-induced hyperactivity; no effect on DOI-induced head twitches |
PMC6158327 | 2.5-15 i.p. | Cognitive Enhancement | Reversed MK-801-induced disruptions in prepulse inhibition |
Case Studies
-
Anxiety Disorders:
In a study focusing on anxiety-related behaviors, this compound was administered to rodents exhibiting high anxiety levels. Results showed significant reductions in anxiety markers, suggesting potential utility in treating anxiety disorders. -
Schizophrenia Models:
In models of schizophrenia induced by MK-801, this compound effectively reversed cognitive deficits and hyperactivity, supporting its role as a candidate for antipsychotic drug development .
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of ADX71743, and how does its mechanism of action influence experimental design in neurological research?
this compound selectively targets the metabotropic glutamate receptor 7 (mGlu7) as a negative allosteric modulator (NAM), inhibiting receptor activity through noncompetitive binding . This mechanism requires researchers to design experiments that differentiate presynaptic vs. postsynaptic effects, as mGlu7 receptors primarily modulate neurotransmitter release at presynaptic terminals. Standard protocols include paired-pulse facilitation tests in hippocampal slice preparations and dose-response studies using 0.3–100 mg/kg concentrations in vivo . Control experiments must account for potential off-target effects on related mGlu receptors (e.g., mGlu8) through comparative binding assays .
Q. How do researchers validate target engagement of this compound in animal models of anxiety?
Target validation combines behavioral assays with pharmacokinetic monitoring. The elevated plus maze test (5-minute exploration period post 60 mg/kg intraperitoneal administration) is commonly used alongside plasma/brain concentration measurements at Tmax (15 minutes post-dose) . Researchers should confirm brain penetrance exceeding a 0.5 brain:plasma ratio and maintain plasma concentrations above the in vitro IC50 (2.1 µM for mGlu7) throughout behavioral testing windows . Parallel experiments with mGlu7 knockout mice provide genetic validation of mechanism .
Q. What experimental models are most appropriate for studying this compound's pharmacokinetic properties?
Pharmacokinetic studies in mice (e.g., Albino Swiss strain) using intraperitoneal administration (10 mg/kg) are standard. Key parameters include plasma/brain concentrations at critical timepoints (0.25–2 hours), half-life (T1/2), and AUC0-t values . Researchers should use high-performance liquid chromatography (HPLC) or LC-MS for quantification and compare results against structurally related compounds (e.g., MMPIP) to assess metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across different mGlu receptor dimers?
Contradictory results (e.g., strong inhibition of mGlu7/2 vs. weak mGlu7/8 inhibition) require rigorous control of dimerization conditions and agonist selection . Researchers must standardize:
- Transfection ratios in heterologous systems (1:1 cDNA ratio for dimer partners),
- Agonist selection (glutamate vs. DL-AP4),
- Allosteric modulator pre-incubation times (≥10 minutes before agonist exposure) . Normalization to homodimer responses and calcium mobilization assays with Fura-2 AM dye improve comparability across studies .
Q. What methodological considerations are critical when designing chronic administration studies for this compound?
Chronic studies require:
- Dosing intervals ≤1/3 of the compound’s elimination half-life (e.g., ≤1.85 hours for this compound analogs) to maintain steady-state concentrations ,
- Monitoring of metabolite accumulation via hepatic microsome assays,
- Behavioral testing windows aligned with Tmax to ensure pharmacological activity . Researchers should also assess tolerance development through repeated elevated plus maze tests .
Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?
Discrepancies between in vitro IC50 values and in vivo effective doses require:
- Measurement of free brain concentrations (unbound fraction) using equilibrium dialysis,
- Adjustments for protein binding in plasma and brain homogenates ,
- Integration of pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure with behavioral outcomes .
Q. Methodological Guidelines
Q. What statistical approaches are recommended for analyzing this compound's behavioral data?
Use mixed-effects models to account for inter-animal variability in fear conditioning assays . For dose-response studies, apply nonlinear regression (e.g., log[inhibitor] vs. response) with Hill slope adjustments. Report effect sizes (Cohen’s d) and confidence intervals for anxiety-related endpoints .
Q. How should researchers ensure reproducibility in this compound studies?
Follow the ARRIVE guidelines for preclinical research:
- Report detailed synthesis protocols (e.g., in-house synthesis using Tween 20/80 vehicles) ,
- Provide raw data for plasma/brain concentrations and behavioral metrics ,
- Include negative controls (e.g., vehicle-treated groups) and blinding during data analysis .
Q. Data Interpretation & Reporting
Q. How should conflicting results about this compound's anxiolytic effects be addressed in publications?
Clearly document:
- Strain-specific responses (e.g., FVB vs. C57BL/6J mice) ,
- Environmental variables (light/dark cycle, habituation time) ,
- Pharmacokinetic differences (e.g., brain exposure variability due to dosing routes) . Use supplemental materials to share full datasets and analytical codes .
Q. What ethical considerations apply to this compound research involving animal models?
Eigenschaften
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZCQHJDFSOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.